molecular formula C33H37N3O7S B6091747 ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE

ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE

Cat. No.: B6091747
M. Wt: 619.7 g/mol
InChI Key: KSSYIACGXKHYSS-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Esterification: Formation of the ethyl ester group.

    Amidation: Introduction of the carbamoyl group.

    Sulfurization: Incorporation of the sulfanylidene group.

    Cyclization: Formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

ETHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    ETHYL 3,4-DIMETHOXYPHENYL ACETATE: Similar ester group but different functional groups.

    N-ACETYL-3,4-DIMETHOXYPHENETHYLAMINE: Similar aromatic structure but different substituents.

    3,4-DIMETHOXYPHENYLETHANOL: Similar aromatic structure but different functional groups.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-[2-(3,4-diethoxyphenyl)ethyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N3O7S/c1-5-41-28-17-8-22(20-29(28)42-6-2)18-19-35-27(21-30(37)34-24-11-15-26(40-4)16-12-24)31(38)36(33(35)44)25-13-9-23(10-14-25)32(39)43-7-3/h8-17,20,27H,5-7,18-19,21H2,1-4H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSYIACGXKHYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)C(=O)OCC)CC(=O)NC4=CC=C(C=C4)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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